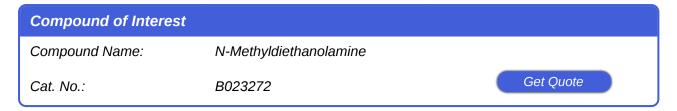


N-Methyldiethanolamine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula C₅H₁₃NO₂, is a compound of significant interest across various scientific and industrial domains. This technical guide provides an in-depth analysis of its molecular structure, elucidated through spectroscopic and analytical techniques, and its chemical properties. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a summary of its key quantitative data. Furthermore, this document explores the reaction pathways of MDEA, particularly its crucial role in acid gas absorption.

Introduction

N-Methyldiethanolamine, systematically named 2,2'-(Methylazanediyl)di(ethan-1-ol), is a colorless to pale yellow viscous liquid with a characteristic ammoniacal odor.[1][2] It is miscible with water, ethanol, and benzene.[1] Its bifunctional nature, possessing both tertiary amine and hydroxyl groups, underpins its diverse applications, including as a sweetening agent in gas treatment, a catalyst in polyurethane foam production, a corrosion inhibitor, and an intermediate in the synthesis of various pharmaceuticals and other organic compounds.[3][4][5]

Molecular Structure and Chemical Formula



The molecular structure of **N-Methyldiethanolamine** is characterized by a central nitrogen atom bonded to a methyl group and two ethanol groups.

Chemical Formula: C5H13NO2[1]

IUPAC Name: 2,2'-(Methylazanediyl)di(ethan-1-ol)[1]

CAS Number: 105-59-9[1]

Molecular Geometry

While a definitive crystal structure of free **N-Methyldiethanolamine** with experimentally determined bond lengths and angles is not readily available in open literature, a crystal structure of a heterometal complex containing MDEA as a ligand provides insights into its coordination chemistry. In this complex, MDEA acts as a tridentate ligand, coordinating through its nitrogen and two oxygen atoms.[3] The bond angles around the nitrogen and within the ethanolamine arms are consistent with sp³ hybridization.

Table 1: Physicochemical Properties of N-Methyldiethanolamine

Property	Value	Reference(s)
Molecular Weight	119.16 g/mol	[1]
Appearance	Colorless to pale yellow viscous liquid	[1][2]
Odor	Ammoniacal	[1]
Density	1.038 g/mL	[1]
Melting Point	-21.0 °C	[1]
Boiling Point	247.1 °C	[1]
Solubility	Miscible with water, ethanol, and benzene	[1]

Spectroscopic Data



Spectroscopic analysis is fundamental to the structural elucidation and identification of **N-Methyldiethanolamine**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of MDEA exhibits distinct signals corresponding to the different proton environments in the molecule.

Table 2: ¹H NMR Spectral Data of **N-Methyldiethanolamine** (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference(s)
2.33	S	3H	N-CH₃	[6]
2.59	t	4H	N-CH2-CH2OH	[6]
3.64	t	4H	N-CH2-CH2OH	[6]
4.25	br s	2H	N-CH2-CH2OH	[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the MDEA molecule.

Table 3: 13C NMR Spectral Data of N-Methyldiethanolamine (in CDCl₃)

Chemical Shift (ppm)	Assignment	Reference(s)
42.5	N-CH₃	[7]
58.7	N-CH2-CH2OH	[7]
60.2	N-CH2-CH2OH	[7]

Infrared (IR) Spectroscopy

The IR spectrum of MDEA shows characteristic absorption bands for its functional groups.

Table 4: Key IR Absorption Bands of N-Methyldiethanolamine



Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
3350 (broad)	Strong	O-H stretch	[2]
2940	Strong	C-H stretch (aliphatic)	[8]
1460	Medium	C-H bend	[9]
1076	Strong	C-N stretch	[8]
1029	Strong	C-O stretch	[8]

Mass Spectrometry

Electron ionization mass spectrometry of MDEA results in characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for N-Methyldiethanolamine

m/z	Relative Intensity (%)	Proposed Fragment	Reference(s)
119	2.5	[M] ⁺	[7]
88	100	[M - CH₂OH]+	[7]
74	2.9	[CH3N(CH2CH2OH)]+	[7]
44	73.7	[CH ₂ =NCH ₃] ⁺	[7]
42	15.0	[C ₂ H ₄ N] ⁺	[7]

Experimental Protocols Synthesis of N-Methyldiethanolamine

A common laboratory-scale synthesis involves the reaction of methylamine with ethylene oxide.

Materials:

• Methylamine (40% aqueous solution)



- · Ethylene oxide
- Nitrogen gas
- Reaction vessel (autoclave)
- Distillation apparatus

Procedure:

- Charge the autoclave with a 40% aqueous solution of methylamine.
- Purge the reactor with nitrogen gas.
- Cool the reactor to below 10°C.
- Slowly introduce ethylene oxide into the reactor while maintaining the temperature between 30-40°C and a pressure of 1.5-3.0 MPa. The molar ratio of methylamine to ethylene oxide should be maintained in excess, typically around 1.5-2.0:1.[10]
- After the addition of ethylene oxide is complete, allow the reaction to proceed for 1-2 hours at 40-65°C.[10]
- The reaction mixture is then transferred to a flash distillation setup to remove excess methylamine and water.[10]
- The crude MDEA is then purified by vacuum distillation, collecting the fraction boiling at approximately 165-175°C at -0.095 MPa.

Purification by Vacuum Distillation

Crude MDEA from the synthesis reaction is purified to remove unreacted starting materials and byproducts.

Apparatus:

- Round-bottom flask
- Distillation head with condenser and receiver flask



- Vacuum pump
- Heating mantle

Procedure:

- The crude MDEA is placed in the round-bottom flask.
- The system is evacuated to a pressure of approximately -0.095 MPa.
- The flask is heated gently with a heating mantle.
- The fraction distilling between 165°C and 175°C is collected as purified N-Methyldiethanolamine. The purity is typically greater than 99%.

Analysis by Gas Chromatography (GC)

The purity of MDEA and the composition of reaction mixtures can be determined by gas chromatography.

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Capillary column (e.g., Rtx-5, HP-5, or DB-5)[4]
- Carrier gas: High-purity nitrogen or helium[1][4]

GC Conditions:

- Injector Temperature: 270°C[4]
- Detector Temperature: 320°C[4]
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 0 min
 - Ramp 1: 10°C/min to 100°C, hold for 0 min



- o Ramp 2: 20°C/min to 150°C, hold for 0 min
- Ramp 3: 50°C/min to 280°C, hold for a suitable time[4]
- Carrier Gas Flow Rate: 1.03 mL/min (constant flow)[4]
- Split Ratio: 49:1[4]

Sample Preparation: For aqueous samples, derivatization with a silylating reagent (e.g., hexamethyldisilazane) might be necessary to improve volatility and peak shape.[3] Alternatively, a polar column (e.g., wax phase) can be used for direct analysis of aqueous samples.[3]

Chemical Reactions and Signaling Pathways Reaction with Acid Gases (H₂S and CO₂)

MDEA is widely used for the selective removal of hydrogen sulfide (H₂S) from gas streams containing both H₂S and carbon dioxide (CO₂).

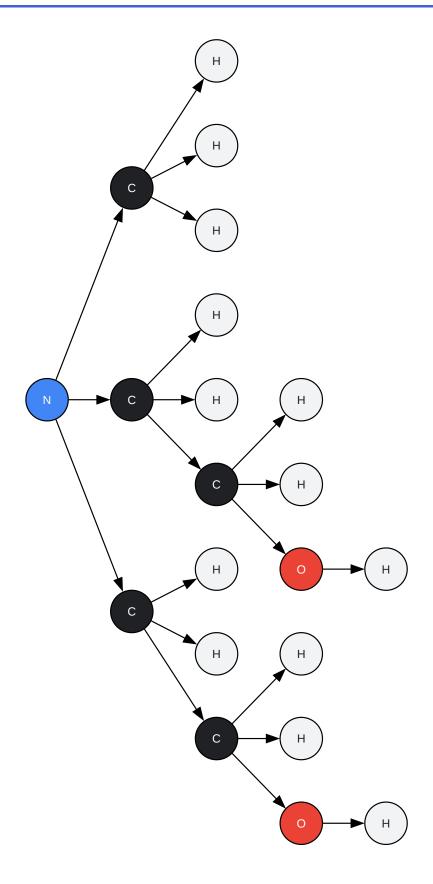
Reaction with H_2S : The reaction between the tertiary amine MDEA and H_2S is a rapid acid-base reaction. RR'R"N + $H_2S \rightleftharpoons RR'R"NH^+ + HS^-$

Reaction with CO₂: The reaction of MDEA with CO₂ is slower than with H₂S. MDEA acts as a base to catalyze the hydration of CO₂ to form bicarbonate. RR'R"N + CO₂ + H₂O \rightleftharpoons RR'R"NH⁺ + HCO₃⁻

This difference in reaction rates allows for the selective absorption of H₂S.

Mandatory Visualizations

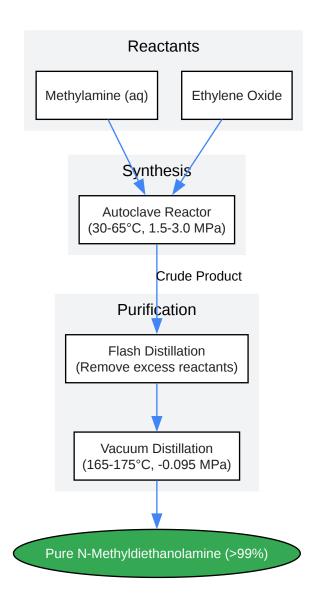




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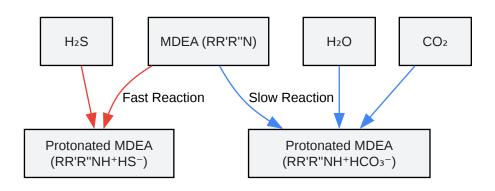
Caption: Molecular structure of **N-Methyldiethanolamine**.





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Caption: Experimental workflow for the synthesis of MDEA.



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Caption: Reaction pathways of MDEA with H2S and CO2.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of **N-Methyldiethanolamine**. The comprehensive data presented, including spectroscopic information and detailed experimental protocols, serves as a valuable resource for researchers and professionals in chemistry and drug development. The elucidation of its reaction mechanisms, particularly with acid gases, highlights its industrial significance. The provided visualizations offer a clear understanding of its structure, synthesis, and key chemical transformations. Further research into the crystallographic structure of the free MDEA molecule would provide even greater insight into its molecular geometry.

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